17-Fluoro-3-methylheptadecanoic acid

Myocardial PET imaging Fatty acid metabolism Tracer kinetics

17-Fluoro-3-methylheptadecanoic acid (CAS 137442-09-2), also referred to as 17-FMHDA or 3-MFHA, is a synthetic, terminally fluorinated, 3-methyl-branched long-chain fatty acid (LCFA) analog with the molecular formula C₁₈H₃₅FO₂ and a molecular weight of 302.5 g/mol. It belongs to the class of branched-chain fatty acids (BCFAs) designed as a metabolic substrate for positron emission tomography (PET) imaging, where the omega-position fluorine-18 radiolabel enables non-invasive tracking of fatty acid uptake and metabolism in myocardium and tumors.

Molecular Formula C18H35FO2
Molecular Weight 302.5 g/mol
CAS No. 137442-09-2
Cat. No. B151060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Fluoro-3-methylheptadecanoic acid
CAS137442-09-2
Synonyms17-(18F)-fluoro-3-methylheptadecanoic acid
17-fluoro-3-methylheptadecanoic acid
17-FMHDA
Molecular FormulaC18H35FO2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCCCCCF)CC(=O)O
InChIInChI=1S/C18H35FO2/c1-17(16-18(20)21)14-12-10-8-6-4-2-3-5-7-9-11-13-15-19/h17H,2-16H2,1H3,(H,20,21)
InChIKeyDXJUVIXSSUYILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Fluoro-3-methylheptadecanoic Acid: A 3-Methyl-Branched, Omega-Fluorinated Long-Chain Fatty Acid for PET Tracer Development


17-Fluoro-3-methylheptadecanoic acid (CAS 137442-09-2), also referred to as 17-FMHDA or 3-MFHA, is a synthetic, terminally fluorinated, 3-methyl-branched long-chain fatty acid (LCFA) analog with the molecular formula C₁₈H₃₅FO₂ and a molecular weight of 302.5 g/mol [1]. It belongs to the class of branched-chain fatty acids (BCFAs) designed as a metabolic substrate for positron emission tomography (PET) imaging, where the omega-position fluorine-18 radiolabel enables non-invasive tracking of fatty acid uptake and metabolism in myocardium and tumors [2]. The 3-methyl branch sterically impedes mitochondrial β-oxidation, redirecting metabolism toward α-oxidation and triglyceride/phospholipid esterification, which prolongs tissue retention compared to straight-chain analogs [3].

Why 17-Fluoro-3-methylheptadecanoic Acid Cannot Be Substituted by 5-Methyl, Unbranched, or Iodinated Analogs in Tracer Applications


Within the class of omega-fluorinated LCFA PET tracers, the position of methyl branching dictates myocardial uptake kinetics, metabolic routing, clearance rate, and tumor-targeting contrast—parameters that are not interchangeable across analogs. The 3-methyl substituent creates greater steric hindrance at the β-carbon than a 5-methyl group, directly reducing initial cardiac uptake but simultaneously producing the slowest myocardial washout among branched and straight-chain comparators [1]. This prolonged retention is a consequence of α-oxidation dependency unique to 3-methyl-branched fatty acids, whereas 5-methyl-branched and unbranched analogs undergo more rapid β-oxidation-mediated clearance [2]. In tumor imaging, 18F-labeled 3-MFHA (BMHDA) yields tumor/muscle ratios superior to both 16-[18F]fluoropalmitic acid and [125I]BMIPP, demonstrating that the 3-methyl, omega-18F configuration confers distinct contrast advantages not recapitulated by other halogen or branch-point variants [3]. Furthermore, radiochemical synthesis yields differ substantially: 3-MFHA achieves 36–58% decay-corrected yield versus 10–17% for 5-MFHA, a practical factor directly impacting production scalability and cost [4].

Quantitative Differentiation of 17-Fluoro-3-methylheptadecanoic Acid from Closest Analogs: Head-to-Head and Cross-Study Evidence


Myocardial Clearance Rate: 3-MFHA Exhibits the Slowest Washout Among Branched and Straight-Chain Omega-Fluorinated Fatty Acids

In a direct comparative review of terminally 18F-labeled LCFA analogs, 3-MFHA demonstrated the slowest myocardial clearance rate among three agents, with 5-MFHA clearance approximating that of the unbranched analog 17-[18F]fluoroheptadecanoic acid (FHDA). Both 3-MFHA and 5-MFHA showed somewhat lower initial uptake than unbranched FHDA in rat heart, but the critical differentiator is the prolonged retention of 3-MFHA [1]. The protracted clearance of the 3-methyl-branched carbon-11 analog (BMHDA) was independently quantified in canine myocardium with a clearance half-time of 41 ± 18 min and >50% of extracted tracer retained at 20 min post-injection [2].

Myocardial PET imaging Fatty acid metabolism Tracer kinetics

Radiochemical Synthesis Yield: 3-MFHA Achieves 2–5× Higher Isolated Yield than 5-MFHA

Using methyl 17-bromo-3-methylheptadecanoate as precursor and optimized tosylate/bromide leaving group chemistry, 17-[18F]fluoro-3-methylheptadecanoic acid was obtained with a radiochemical yield of 36–58% (decay-corrected, based on 18F⁻) and radiochemical purity >97% [1]. In contrast, the 5-methyl positional isomer 17-[18F]fluoro-5-methylheptadecanoic acid, synthesized via analogous nucleophilic fluorination but designed for reduced steric hindrance at heart uptake, achieved decay-corrected isolated yields of only 10–17% with comparable radiochemical purity >97% [2]. Both syntheses employed HPLC purification and emulsification steps, but the 3-methyl precursor system proved substantially more efficient.

Radiochemistry 18F-labeling Nucleophilic fluorination

Initial Myocardial Uptake: Quantitative Biodistribution Ranking of 3-MFHA, 5-MFHA, and FPA in Rat

In a single-study head-to-head biodistribution comparison in rats, initial myocardial uptake (expressed as % injected dose per gram tissue) ranked as: 16-[18F]fluoropalmitic acid (FPA) > 5-MFHA > 3-MFHA. Specifically, FPA achieved 3.45 %dose/g, 5-MFHA reached 2.64 %dose/g, and 3-MFHA showed the lowest initial uptake at 1.58 %dose/g [1]. The reduced uptake of 3-MFHA is attributed to steric hindrance imposed by the 3-methyl group at the β-position, which impedes carnitine palmitoyltransferase I (CPT-I)-mediated mitochondrial transport [2]. However, this same steric effect is mechanistically linked to the prolonged retention observed for 3-MFHA.

Biodistribution Myocardial uptake Structure-activity relationship

Tumor-to-Muscle Contrast: 18F-BMHDA (3-MFHA) Outperforms 125I-BMIPP and 18F-FPA in Multiple Tumor Models

In a comparative tumor imaging study across 10 rodent tumor models, 17-[18F]fluoro-3-methylheptadecanoic acid ([18F]BMHDA) demonstrated higher tumor/muscle (T/M) ratios than both 16-[18F]fluoropalmitic acid ([18F]PA) and 15-(p-[125I]iodophenyl)-3-R,S-methylpentadecanoic acid ([125I]BMIPP). The highest T/M ratios with [18F]BMHDA were 2.3 in rat AH109A hepatoma and 1.9 in mouse B16F1 melanoma, with tumor accumulation of 0.41 ± 0.05 %ID/g and 4.29 ± 0.77 %ID/g, respectively [1]. The T/M ratios for [125I]BMIPP and [18F]PA were quantitatively lower across models, although the authors concluded that labeled fatty acids have limited overall potential for tumor detection compared to dedicated oncologic tracers [1]. Nonetheless, among the three fatty acid probes tested, 18F-BMHDA provided the greatest tumor contrast.

Tumor imaging Tumor/muscle ratio Radiotracer comparison

Metabolic Routing: 3-Methyl Branching Enforces Alpha-Oxidation Dependency Not Present in 5-Methyl or Unbranched Analogs

The 3-methyl substituent on the fatty acid backbone creates a unique metabolic fate: direct mitochondrial β-oxidation is sterically blocked at the β-carbon, forcing the compound into peroxisomal α-oxidation as the obligatory first catabolic step. In isolated rat hepatocytes, 3-methylheptadecanoic acid is decarboxylated to 2-methylhexadecanoic acid via α-oxidation at rates equal to 60–70% of those observed in intact hepatocytes when using fortified microsomal systems [1]. This contrasts with 5-methyl-branched analogs, which remain substrates for β-oxidation and thus undergo more rapid myocardial clearance [2]. The lipid fate analysis in myocardium confirms that 3-MFHA is predominantly esterified into triglycerides, similar to straight-chain fatty acids, but the rate-limiting α-oxidation step prolongs total tissue residence [3].

Alpha-oxidation Beta-oxidation blockade Peroxisomal metabolism

Synthesis Time and Purity: 3-MFHA Production Requires Comparable Total Time to 5-MFHA but Delivers Higher Usable Activity

The synthesis of 17-[18F]fluoro-3-methylheptadecanoic acid, from the start of reactive 18F⁻ production through HPLC purification and emulsification, was achieved within a total preparation time of 85–100 minutes, yielding a product with radiochemical purity consistently exceeding 97% [1]. The 5-methyl analog required an identical total synthesis time of 85–100 minutes under analogous conditions, but with approximately one-third to one-fifth the decay-corrected isolated yield [2]. Both compounds utilized similar leaving group chemistry (bromide or tosylate precursors) and Kryptofix-mediated nucleophilic fluorination. The comparable synthesis time but substantially higher yield for 3-MFHA translates to greater final product activity available for multi-dose or multi-study protocols.

Automated radiosynthesis GMP production Radiochemical purity

Evidence-Based Procurement Scenarios for 17-Fluoro-3-methylheptadecanoic Acid in PET Tracer Research and Radiopharmaceutical Development


Myocardial Fatty Acid Metabolism Imaging with Extended PET Acquisition Windows

For preclinical PET studies requiring prolonged myocardial signal retention to capture slow metabolic turnover, 17-fluoro-3-methylheptadecanoic acid (as its 18F-labeled form, 3-MFHA) is the preferred branched-chain fatty acid scaffold. Its slowest-in-class myocardial clearance—quantified in rat heart with rank-order clearance slower than both 5-MFHA and unbranched FHDA—enables PET acquisition protocols extending beyond 30 minutes without significant signal loss, unlike the faster-clearing 5-methyl analog [1]. The carbon-11 analog (BMHDA) further validates this property, with a canine myocardial clearance half-time of 41 ± 18 min and >50% tracer retention at 20 min [2]. Procurement of the 19F (non-radioactive) reference standard is essential for metabolite identification, cold reference in competitive binding assays, and HPLC method development during 18F-tracer validation [3].

Tumor Fatty Acid Uptake Probe Development Requiring Superior Tumor-to-Muscle Contrast

Investigators developing fatty acid-based tumor imaging agents should preferentially source 17-fluoro-3-methylheptadecanoic acid as the cold precursor, given that its 18F-labeled form (BMHDA) produced the highest tumor/muscle ratios among three fatty acid tracers tested across 10 rodent tumor models, reaching T/M = 2.3 in rat AH109A hepatoma and T/M = 1.9 in murine B16F1 melanoma—values that exceeded those achieved by both 16-[18F]fluoropalmitic acid and [125I]BMIPP [1]. While absolute tumor contrast remains modest relative to dedicated oncologic PET agents, 3-MFHA is the optimal starting point for structure-activity optimization of tumor-seeking fatty acid analogs [1].

Scalable Radiopharmaceutical Production Prioritizing High Yield at Equivalent Synthesis Complexity

For GMP or research-grade radiotracer production facilities evaluating branched-chain fatty acid probes for routine manufacture, 17-fluoro-3-methylheptadecanoic acid offers a decisive economic advantage: under identical automated synthesis conditions (85–100 min total preparation time, Kryptofix-mediated nucleophilic 18F-fluorination, HPLC purification), the 3-methyl precursor routinely delivers 36–58% decay-corrected yield compared to only 10–17% for the 5-methyl positional isomer, while maintaining equivalent >97% radiochemical purity [1][2]. The 2- to 6-fold yield differential means that a single production run with 3-MFHA can support multiple PET imaging sessions, significantly reducing per-dose cost and precursor material expenditure [2].

Peroxisomal Alpha-Oxidation Research Using a Mitochondrial Beta-Oxidation-Blocked Fatty Acid Probe

For metabolic studies targeting peroxisomal fatty acid α-oxidation, the 3-methyl branch of 17-fluoro-3-methylheptadecanoic acid provides a unique mechanistic blockade: direct mitochondrial β-oxidation is sterically prevented, forcing obligate peroxisomal α-oxidation to 2-methylhexadecanoic acid as the first degradative step—a metabolic route quantified at 60–70% of intact hepatocyte rates in rat microsomal systems [1]. This property is absent in 5-methyl-branched and unbranched analogs that remain β-oxidation-competent [2]. When procuring a fluorinated fatty acid for α-oxidation pathway interrogation, 3-MFHA is the only methyl-branched omega-fluorinated LCFA that enforces this specific metabolic routing [3].

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